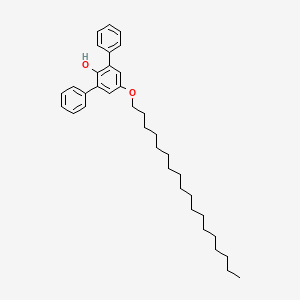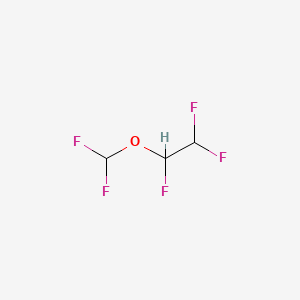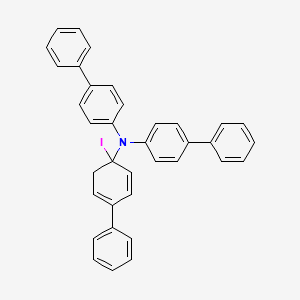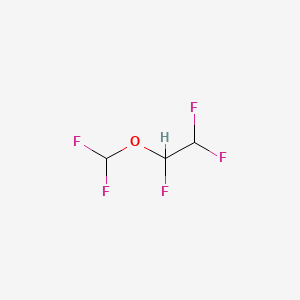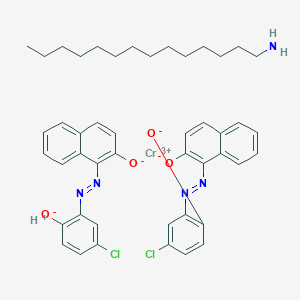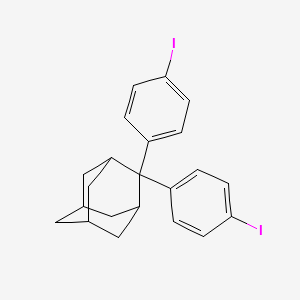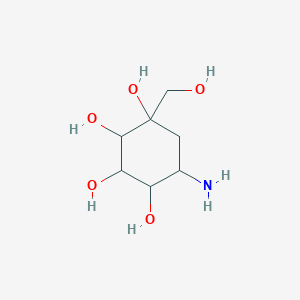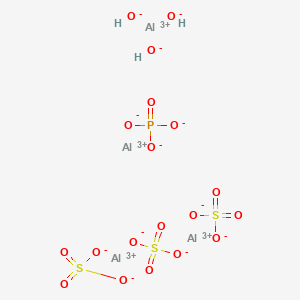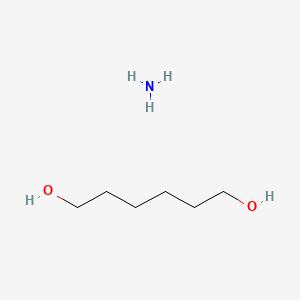
Azane;hexane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;hexane-1,6-diol, also known as hexane-1,6-diol, is an organic compound with the chemical formula C₆H₁₄O₂. It is a colorless, water-soluble solid that is widely used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and sixth carbon atoms of a hexane chain, making it a diol. Hexane-1,6-diol is known for its versatility and is used in the production of polyesters, polyurethanes, and as a crosslinking agent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexane-1,6-diol can be synthesized through the hydrogenation of adipic acid or its esters. In the laboratory, it is typically prepared by the reduction of adipates using lithium aluminium hydride. This method, however, is not practical on a commercial scale .
Industrial Production Methods: On an industrial scale, hexane-1,6-diol is produced by the catalytic hydrogenation of ester mixtures that include oligo- and polyesters of adipic acid and 6-hydroxycaproic acid. This process involves the use of catalysts and specific reaction conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: Hexane-1,6-diol undergoes typical chemical reactions of alcohols, including:
Dehydration: This reaction leads to the formation of oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Esterification: Hexane-1,6-diol reacts with carboxylic acids to form esters.
Oxidation: Oxidation with pyridinium chlorochromate yields adipaldehyde.
Common Reagents and Conditions:
Dehydration: Typically involves heating in the presence of an acid catalyst.
Substitution: Requires suitable nucleophiles and reaction conditions.
Esterification: Involves carboxylic acids and acid catalysts.
Oxidation: Uses pyridinium chlorochromate as the oxidizing agent.
Major Products:
Oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran: from dehydration.
Adipaldehyde: from oxidation.
Applications De Recherche Scientifique
Mécanisme D'action
Hexane-1,6-diol exerts its effects primarily through its hydroxyl groups. These groups participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in various chemical reactions. In biological systems, hexane-1,6-diol disrupts weak hydrophobic interactions, which can affect protein-protein and protein-RNA interactions. This property is particularly useful in studying biomolecular condensates and their behavior under different conditions .
Comparaison Avec Des Composés Similaires
Hexane-1,6-diol can be compared with other diols such as:
1,4-Butanediol: A shorter chain diol with similar reactivity but different physical properties.
1,5-Pentanediol: Another diol with one less carbon atom, leading to different applications and reactivity.
1,8-Octanediol: A longer chain diol with different solubility and reactivity characteristics.
Uniqueness: Hexane-1,6-diol is unique due to its specific chain length and the positioning of its hydroxyl groups, which confer distinct physical and chemical properties. Its ability to improve the hardness and flexibility of polyesters and polyurethanes, as well as its role in studying biomolecular condensates, sets it apart from other diols .
Propriétés
Numéro CAS |
73892-07-6 |
|---|---|
Formule moléculaire |
C6H17NO2 |
Poids moléculaire |
135.20 g/mol |
Nom IUPAC |
azane;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |
Clé InChI |
XUTABFBWDXRQII-UHFFFAOYSA-N |
SMILES canonique |
C(CCCO)CCO.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



